2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to introduce the chlorophenyl group. Finally, the methoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-methoxyphenethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield .
Chemical Reactions Analysis
2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters . Additionally, it can modulate the activity of signaling pathways involved in inflammation and cell proliferation, such as the NF-kB pathway . These interactions contribute to its potential therapeutic effects in various diseases.
Comparison with Similar Compounds
2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:
2-(4-bromophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide: This compound has a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)-N-{5-[2-(4-hydroxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide: The presence of a hydroxy group instead of a methoxy group can influence the compound’s solubility and interaction with biological targets.
2-(4-chlorophenyl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}ethanamide:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-25-16-9-4-13(5-10-16)6-11-18-22-23-19(26-18)21-17(24)12-14-2-7-15(20)8-3-14/h2-5,7-10H,6,11-12H2,1H3,(H,21,23,24) |
InChI Key |
UAACQMLSYVARHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.